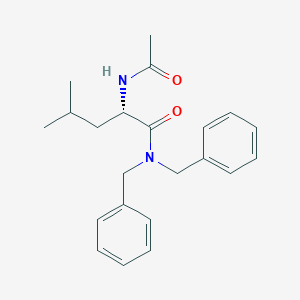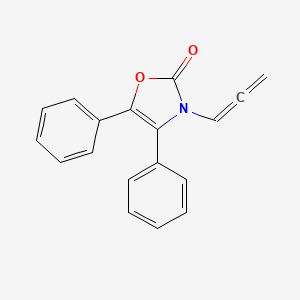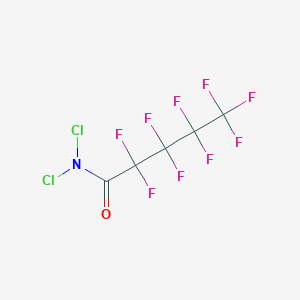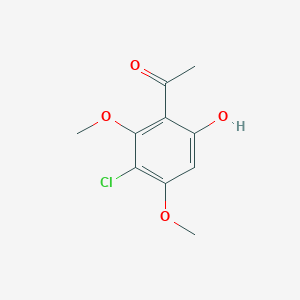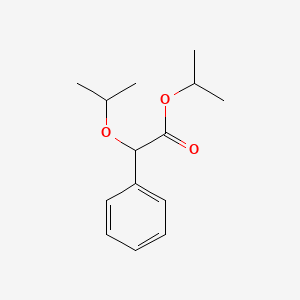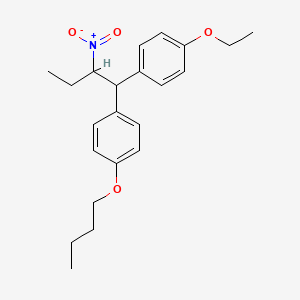
1,1'-Peroxybis(3-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Peroxybis(3-methylbenzene) is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide linkage (-O-O-) between two 3-methylbenzene (m-xylene) units
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Peroxybis(3-methylbenzene) can be synthesized through the reaction of 3-methylbenzene with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Preparation of the Reaction Mixture: 3-methylbenzene is mixed with hydrogen peroxide and an acid catalyst, such as sulfuric acid.
Reaction Conditions: The mixture is heated to a temperature range of 50-70°C and stirred for several hours to ensure complete reaction.
Isolation and Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Peroxybis(3-methylbenzene) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Peroxybis(3-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of 3-methylbenzene and other oxidation products.
Reduction: The compound can be reduced to 3-methylbenzene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: 3-methylbenzene, benzoic acid, and other oxidation products.
Reduction: 3-methylbenzene.
Substitution: Substituted 3-methylbenzene derivatives, such as halogenated or nitrated compounds.
Scientific Research Applications
1,1’-Peroxybis(3-methylbenzene) has several scientific research applications, including:
Organic Synthesis: Used as an oxidizing agent in various organic reactions.
Materials Science: Employed in the synthesis of polymers and other advanced materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Peroxybis(3-methylbenzene) involves the cleavage of the peroxide linkage, leading to the formation of reactive oxygen species (ROS). These ROS can participate in various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1’-Peroxybis(4-methylbenzene): Similar structure but with the methyl groups in the para position.
1,1’-Peroxybis(2-methylbenzene): Similar structure but with the methyl groups in the ortho position.
Benzoyl Peroxide: A widely used peroxide with two benzoyl groups linked by a peroxide bond.
Uniqueness
1,1’-Peroxybis(3-methylbenzene) is unique due to its specific substitution pattern on the benzene rings, which can influence its reactivity and applications. The presence of the methyl groups in the meta position provides distinct steric and electronic effects compared to other isomers.
Properties
CAS No. |
81826-36-0 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-methyl-3-(3-methylphenyl)peroxybenzene |
InChI |
InChI=1S/C14H14O2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChI Key |
QZYOLNVEVYIPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OOC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
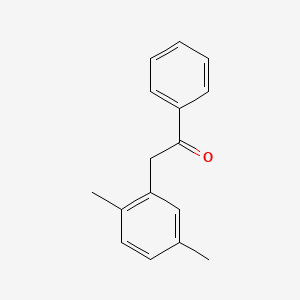
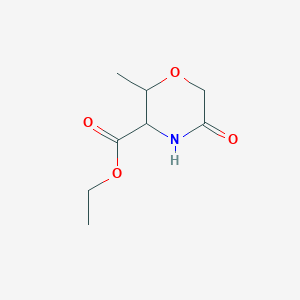

![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
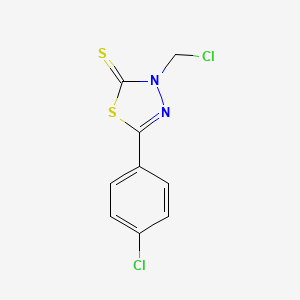
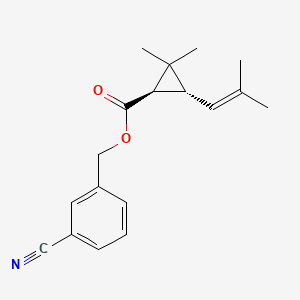
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
